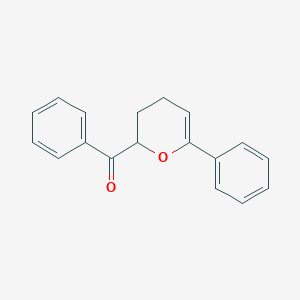
Phenyl(6-phenyl-3,4-dihydro-2h-pyran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a phenyl group attached to the 6-position of a 3,4-dihydro-2H-pyran ring, with a methanone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phenylmagnesium bromide, followed by oxidation with a suitable oxidizing agent such as pyridinium chlorochromate (PCC). Another method involves the use of a Grignard reagent, such as phenylmagnesium chloride, to react with 3,4-dihydro-2H-pyran-2-one, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted pyran derivatives
Wissenschaftliche Forschungsanwendungen
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran-2-one: A structurally related compound with similar reactivity but different functional groups.
6-Phenyl-3,4-dihydro-2H-pyran-2-one: Another analog with a phenyl group at the 6-position but lacking the methanone group.
Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone: A more complex derivative with additional phenyl groups, exhibiting unique chemical properties.
Eigenschaften
CAS-Nummer |
6337-36-6 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
phenyl-(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone |
InChI |
InChI=1S/C18H16O2/c19-18(15-10-5-2-6-11-15)17-13-7-12-16(20-17)14-8-3-1-4-9-14/h1-6,8-12,17H,7,13H2 |
InChI-Schlüssel |
PPIMDAAFCHEXEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC(=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

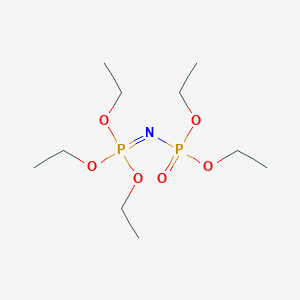
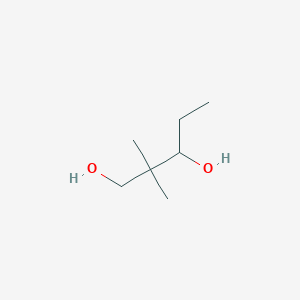
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
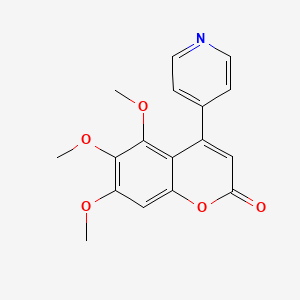
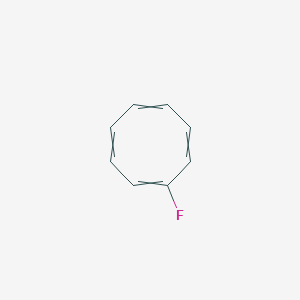
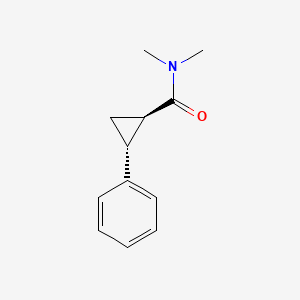
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
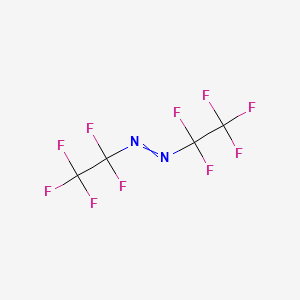
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
